Vilanterol Trifenatate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659232 | |
| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503070-58-4 | |
| Record name | Vilanterol trifenatate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILANTEROL TRIFENATATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Vilanterol Trifenatate
Molecular and Cellular Mechanisms of Action
The therapeutic effects of vilanterol (B1248922) trifenatate are rooted in its specific interaction with beta-2 adrenoceptors and the resulting intracellular responses.
Beta2-Adrenoceptor Binding Affinity and Selectivity
Vilanterol's efficacy and safety profile are significantly influenced by its high affinity and selectivity for the β2-adrenergic receptor (β2-AR).
Vilanterol trifenatate demonstrates a high affinity for the β2-adrenoceptor, with studies indicating a sub-nanomolar affinity. nih.govsigmaaldrich.com Radioligand binding assays have determined its equilibrium dissociation constant (pKD) to be approximately 9.44 in the presence of Gpp(NH)p, a guanine (B1146940) nucleotide analog, and shows a high-affinity state with a pKD of 10.82 in its absence. medchemexpress.combiocrick.com This strong binding affinity is a key factor in its potency and prolonged duration of action. nih.govsigmaaldrich.com
When compared to other long-acting β2-agonists, vilanterol exhibits a favorable selectivity profile. Its binding affinity for the β2-AR is comparable to that of salmeterol (B1361061) but has been shown to be higher than that of formoterol (B127741), indacaterol (B1671819), and olodaterol. nih.govsigmaaldrich.comselleckchem.comselleckchem.com Furthermore, functional assays measuring cyclic AMP (cAMP) production reveal that vilanterol's selectivity for the β2-AR over β1-AR and β3-AR is similar to salmeterol but significantly greater than that of formoterol and indacaterol. nih.govsigmaaldrich.comselleckchem.comselleckchem.com Vilanterol also demonstrates greater potency than indacaterol and salbutamol (B1663637). nih.govresearchgate.net
Comparative β-Adrenoceptor Binding Affinities of Long-Acting β2-Agonists
| Compound | β2-AR Affinity (pKi/pKD) |
|---|---|
| Vilanterol | ~9.4 - 10.8 medchemexpress.combiocrick.com |
| Salmeterol | Comparable to Vilanterol nih.govsigmaaldrich.com |
| Formoterol | Lower than Vilanterol nih.govsigmaaldrich.com |
| Indacaterol | Lower than Vilanterol nih.govsigmaaldrich.com |
| Olodaterol | Lower than Vilanterol nih.govsigmaaldrich.com |
Note: This table presents a simplified comparison. Actual values can vary based on experimental conditions.
A critical aspect of vilanterol's preclinical profile is its high specificity for the β2-AR. It demonstrates over 1000-fold selectivity for the β2-AR compared to both β1-AR and β3-AR subtypes. medchemexpress.combiocrick.comdrugbank.comlifetechindia.combiocrick.com This high degree of selectivity is important for minimizing off-target effects that can be associated with the stimulation of β1 and β3 adrenoceptors. The potency of vilanterol, as measured by the pEC50 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response), is 10.37 for β2-AR, 6.98 for β1-AR, and 7.36 for β3-AR. medchemexpress.combiocrick.comclinisciences.com
Vilanterol Potency at β-Adrenoceptor Subtypes
| Receptor Subtype | pEC50 |
|---|---|
| β2-AR | 10.37 medchemexpress.combiocrick.com |
| β1-AR | 6.98 medchemexpress.combiocrick.com |
| β3-AR | 7.36 medchemexpress.combiocrick.com |
Data from functional assays measuring cAMP production.
Comparative Selectivity Profile (e.g., vs. Salmeterol, Formoterol, Indacaterol)
Intracellular Signaling Pathways
The binding of vilanterol to the β2-AR initiates a cascade of intracellular events, leading to its pharmacological effects.
The pharmacological effects of vilanterol are primarily due to its ability to stimulate intracellular adenylate cyclase. drugbank.comneulandlabs.com This enzyme is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). drugbank.com The resulting increase in intracellular cAMP levels is the key mechanism that leads to the relaxation of bronchial smooth muscle. drugbank.comneulandlabs.com This action is the basis for its use as a bronchodilator.
Conversion of ATP to Cyclic AMP (cAMP)
This compound's primary pharmacological effect stems from its activity as a selective long-acting β2-adrenergic agonist. drugbank.comnih.gov Its mechanism of action involves the stimulation of intracellular adenylyl cyclase, the enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comnih.govtga.gov.au This increase in intracellular cAMP is a critical step that leads to the relaxation of bronchial smooth muscle and the inhibition of mediator release from mast cells. drugbank.comnih.govdrugbank.comncats.io
In preclinical studies using recombinant cell assays, vilanterol has been shown to be a potent and selective β2-adrenoceptor (AR) agonist. ebi.ac.uknih.gov Investigations into its functional activity demonstrated that vilanterol effectively stimulates cAMP production. ebi.ac.uknih.gov When tested in human airway smooth muscle cells (ASMCs), vilanterol induced a concentration-dependent increase in cAMP production, with greater production observed at all concentrations compared to the comparator β2-agonist, salmeterol. dovepress.com
Table 1: In Vitro β-Adrenoceptor Binding and cAMP Functional Activity of Vilanterol This table summarizes the binding affinity and functional potency of vilanterol at β-adrenoceptor subtypes as determined by in vitro assays.
| Parameter | β1-AR | β2-AR | β3-AR | Reference |
|---|---|---|---|---|
| Selectivity vs. β2-AR | 1000-fold less selective | - | 400-fold less selective | nih.govdrugbank.com |
| cAMP Functional Activity vs. Salmeterol | Similar selectivity | Similar selectivity | Similar selectivity | ebi.ac.uknih.gov |
| cAMP Functional Activity vs. Formoterol & Indacaterol | Improved selectivity profile | Improved selectivity profile | Improved selectivity profile | ebi.ac.uknih.gov |
Activation of Protein Kinase A (PKA) and Rap1, Epac Guanine Nucleotide Exchange Factor
The rise in intracellular cAMP concentration initiates a signaling cascade that is central to the effects of vilanterol. The increased cAMP acts as a second messenger, activating downstream effector molecules. jcdr.netatsjournals.org The canonical pathway involves the activation of cAMP-dependent protein kinase A (PKA). jcdr.netatsjournals.orgnih.gov
Reduction in Myosin-Regulatory, Light-Chain Activity
The activation of PKA by the vilanterol-induced cAMP surge leads to the phosphorylation of key regulatory proteins that control the contraction of smooth muscle. jcdr.netjcdr.net A primary mechanism for smooth muscle relaxation is the reduction of intracellular calcium (Ca2+) concentrations. dovepress.comjcdr.netjcdr.net PKA activation contributes to the sequestration of intracellular Ca2+, which in turn leads to a decrease in the activity of myosin light-chain kinase (MLCK). nih.gov
Functional Pharmacodynamic Effects in Cellular and Tissue Models
Bronchial Smooth Muscle Relaxation
The molecular signaling cascade initiated by vilanterol culminates in the relaxation of bronchial smooth muscle. drugbank.comncats.ionih.gov This is the primary pharmacodynamic effect responsible for its bronchodilatory action. In vitro studies have consistently demonstrated this effect. For instance, in preparations of human small airways pre-contracted with histamine (B1213489) or carbachol, vilanterol caused concentration-dependent bronchodilation. ncats.io
Preclinical studies on isolated guinea pig trachea and human bronchial tissues have further characterized this relaxant effect. nih.govnewdrugapprovals.org These tissue-based assays confirm that the cAMP-mediated reduction in myosin light-chain activity translates into a functional relaxation of airway tissues. nih.gov The potency of vilanterol in these models is a key indicator of its potential therapeutic efficacy.
Table 2: Functional Activity of Vilanterol in Human Bronchial Tissue This table presents data on the bronchodilator effects of vilanterol in in vitro human tissue models.
| Model | Spasmogen | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Small Airways | Histamine or Carbachol | EC50 | 0.6 nM | ncats.io |
Inhibition of Mediator Release from Mast Cells
In addition to its direct effects on smooth muscle, vilanterol also exhibits anti-inflammatory properties by stabilizing mast cells. drugbank.comncats.io The increase in intracellular cAMP levels within mast cells inhibits the release of pro-inflammatory mediators associated with immediate hypersensitivity reactions. tga.gov.aueuropa.eumedscape.com When mast cells are activated, they release substances like histamine, tryptase, prostaglandins, and leukotrienes, which contribute to bronchoconstriction and airway inflammation.
Onset and Duration of Action in In Vitro and Tissue Systems
Vilanterol is characterized by its rapid onset and long duration of action. nih.govebi.ac.uk In vitro studies on human airways have shown that vilanterol has a faster onset of action compared to salmeterol. drugbank.comnih.gov Clinical studies have corroborated this, with effects observed as early as 15 minutes after administration. ersnet.orgersnet.org
The prolonged activity of vilanterol is a defining feature. ebi.ac.uknih.gov In tissue-based studies measuring persistence and reassertion of effect, vilanterol demonstrated a duration of action comparable to indacaterol and longer than formoterol. ebi.ac.uknih.gov In human airway models, a significant level of bronchodilation was still evident 22 hours after treatment. drugbank.comnih.gov This inherent 24-hour activity, demonstrated in preclinical models, supports its potential for once-daily administration. nih.govebi.ac.ukersnet.org The long duration is attributed to its high lipophilicity, allowing it to partition into the cell membrane and form a depot from which it can continuously engage with the β2-adrenoceptor. atsjournals.org
Persistence and Reassertion Activity
This compound is a novel long-acting β2-adrenoceptor (LABA) agonist distinguished by its inherent 24-hour activity. medchemexpress.comebi.ac.uk This prolonged duration of action is a key pharmacological feature. The persistence of vilanterol's effect is evaluated in preclinical studies through its interaction with the β2-adrenoceptor. In tissue-based and cellular cAMP production studies, the persistence of vilanterol's action was found to be comparable to another LABA, indacaterol, and notably longer than that of formoterol. selleckchem.comnih.gov
The reassertion activity, which is the ability of an agonist to re-establish its effects after the washout of an antagonist, is another critical measure of its sustained action. Preclinical investigations in both cellular and tissue systems have shown that vilanterol possesses reassertion activity that is comparable to that of salmeterol and indacaterol, and more prolonged than formoterol. ebi.ac.ukselleckchem.comnih.gov This robust reassertion capability suggests a strong and sustained interaction with the β2-adrenoceptor, contributing to its long-lasting therapeutic effect. ebi.ac.uknih.gov In studies on human airways, vilanterol demonstrated a significant level of bronchodilation 22 hours after administration. ebi.ac.uknih.gov
Preclinical Efficacy Studies
Animal Models of Airway Disease
The preclinical efficacy of vilanterol has been established through various animal model studies that simulate human respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). ebi.ac.ukresearchgate.net In guinea pig models, vilanterol has been characterized for its β2-adrenoceptor binding and functional properties. ebi.ac.uknih.gov These studies are fundamental in understanding its pharmacological profile before human trials.
When administered in combination with the inhaled corticosteroid fluticasone (B1203827) furoate, vilanterol is being developed for the treatment of both COPD and asthma. medchemexpress.comebi.ac.uk Animal studies have been conducted to assess the effects of this combination. For instance, in studies involving both asthma and COPD models, the combination of fluticasone furoate and vilanterol has been evaluated for its efficacy. europa.eu Furthermore, airway biopsy studies in patients with COPD have indicated a synergistic relationship between corticosteroids and LABAs like vilanterol at clinical doses. europa.eu Animal studies have also indicated that this compound, when combined with fluticasone furoate, does not have an adverse effect on fertility. europa.eumedsafe.govt.nz
Comparative Efficacy with Other LABAs in Preclinical Settings
Comparative preclinical studies have been essential in defining the pharmacological profile of vilanterol relative to other established LABAs.
Receptor Binding and Functional Activity: In radioligand binding and cAMP studies, vilanterol has shown a subnanomolar affinity for the β2-adrenoceptor, which is comparable to salmeterol but higher than that of olodaterol, formoterol, and indacaterol. ebi.ac.uknih.gov Functionally, vilanterol demonstrates a level of intrinsic efficacy similar to indacaterol but significantly greater than salmeterol. selleckchem.comnih.gov Its selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors is similar to salmeterol but shows a significantly improved selectivity profile compared to formoterol and indacaterol. selleckchem.comnih.gov
Onset and Duration of Action: In human airways, vilanterol exhibits a faster onset and a longer duration of action than salmeterol. ebi.ac.uknih.govtandfonline.com Its 24-hour duration of action allows for once-daily dosing, a notable difference from the twice-daily requirement for formoterol. nams-annals.in
The following table provides a summary of the comparative preclinical data for vilanterol and other LABAs.
| Feature | Vilanterol | Salmeterol | Formoterol | Indacaterol | Olodaterol |
| β2-Receptor Affinity | Comparable to salmeterol, higher than others. ebi.ac.uknih.govtandfonline.com | High, comparable to vilanterol. ebi.ac.uknih.gov | Lower than vilanterol. ebi.ac.uknih.govtandfonline.com | Lower than vilanterol. ebi.ac.uknih.govtandfonline.com | Lower than vilanterol. ebi.ac.uknih.govtandfonline.com |
| Intrinsic Efficacy | Comparable to indacaterol, greater than salmeterol. selleckchem.comnih.gov | Lower than vilanterol. selleckchem.comnih.gov | - | Comparable to vilanterol. selleckchem.comnih.gov | - |
| Persistence of Action | Comparable to indacaterol, longer than formoterol. selleckchem.comnih.gov | - | Shorter than vilanterol. selleckchem.comnih.gov | Comparable to vilanterol. selleckchem.comnih.gov | - |
| Reassertion Activity | Comparable to salmeterol and indacaterol, longer than formoterol. selleckchem.comnih.gov | Comparable to vilanterol. selleckchem.comnih.gov | Shorter than vilanterol. selleckchem.comnih.gov | Comparable to vilanterol. selleckchem.comnih.gov | - |
| Onset of Action | Faster than salmeterol. drugbank.comnih.gov | Slower than vilanterol. drugbank.comnih.gov | - | - | - |
| Duration of Action | ~24 hours. ebi.ac.uknams-annals.in | Shorter than vilanterol. drugbank.comnih.gov | Shorter than vilanterol (~12 hours). nams-annals.in | - | - |
Pharmacokinetic and Pharmacodynamic Research of Vilanterol Trifenatate
Absorption and Systemic Exposure Studies
Lung Absorption and Oral Bioavailability
Vilanterol (B1248922) is primarily absorbed from the lungs following inhalation, with a negligible amount being absorbed orally. drugbank.comnih.gov The absolute bioavailability of vilanterol when administered via inhalation is approximately 27.3%. drugbank.comnih.govdrugs.com This is mainly due to the absorption of the portion of the dose that is delivered to the lungs. drugbank.comnih.gov The oral bioavailability of the swallowed portion of the vilanterol dose is low, at less than 2%, which is attributed to extensive first-pass metabolism. drugbank.comnih.gov
Time to Maximum Concentration (Cmax) and Steady State Achievement
Following inhalation, vilanterol is rapidly absorbed, with the time to reach maximum plasma concentration (Cmax) occurring between 5 and 15 minutes in healthy subjects. drugbank.comnih.gov Upon repeated once-daily dosing, vilanterol reaches a steady state within 6 to 14 days. drugbank.comeuropa.eu Studies have shown an accumulation of up to 1.7 to 2.4-fold at steady state. drugbank.com
Systemic Exposure (AUC) in Healthy Subjects vs. Patient Populations
Systemic exposure to vilanterol, as measured by the area under the concentration-time curve (AUC), differs between healthy individuals and patients with respiratory conditions. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), the systemic exposure (AUC) was observed to be 24% higher than in healthy subjects. drugbank.comnih.gov Conversely, in patients with asthma, the systemic exposure (AUC) was 21% lower than that observed in healthy subjects. drugbank.comnih.gov In subjects with COPD, the Cmax for vilanterol was 67% lower, while the AUC(0-24) was 24% higher when compared to healthy subjects. fda.gov
Interactive Data Table: Vilanterol Systemic Exposure Comparison
| Population | Change in Systemic Exposure (AUC) vs. Healthy Subjects |
| COPD Patients | 24% Higher |
| Asthma Patients | 21% Lower |
Distribution Studies
Volume of Distribution at Steady State
Following intravenous administration to healthy volunteers, the mean volume of distribution of vilanterol at a steady state (Vdss) was found to be 165 liters. drugbank.comnih.goveuropa.eufda.govfda.gov This indicates a significant distribution of the drug into the tissues.
Plasma Protein Binding
In vitro studies have shown that vilanterol has a high affinity for binding to plasma proteins. drugbank.comeuropa.eufda.gov On average, the plasma protein binding in human plasma is approximately 94%. drugbank.comeuropa.eufda.gov This binding is independent of drug concentration. fda.gov There is no evidence of altered protein binding in subjects with severe renal impairment compared to healthy volunteers.
Interactive Data Table: Vilanterol Distribution Characteristics
| Parameter | Value |
| Volume of Distribution (Vdss) | 165 L |
| Plasma Protein Binding | ~94% |
Association with Red Blood Cells
Research indicates that vilanterol exhibits a low degree of association with red blood cells. europa.eutga.gov.aueuropa.eumedsgo.phgskstatic.com In vitro studies examining the binding of vilanterol in human plasma found that, on average, 93.9% to 94% of the compound is bound to plasma proteins, leaving a small fraction available to associate with other blood components like erythrocytes. europa.eutga.gov.aumedsgo.ph This low association is a notable characteristic of its distribution within the bloodstream. tga.gov.aueuropa.eumedsgo.ph
| Parameter | Finding | Source |
|---|---|---|
| Association with Red Blood Cells | Low | europa.eutga.gov.aueuropa.eumedsgo.ph |
| In Vitro Plasma Protein Binding (Human) | Average 93.9% - 94% | europa.eutga.gov.au |
Metabolism and Biotransformation Pathways
Vilanterol undergoes extensive metabolism following administration. researchgate.netcapes.gov.br Plasma metabolic profiles from human radiolabel studies have shown that the compound is subject to a high degree of first-pass metabolism, particularly after oral administration. europa.eutga.gov.aumedsafe.govt.nz
Primary Metabolic Routes (e.g., O-dealkylation)
The principal pathway for the biotransformation of vilanterol is O-dealkylation. europa.euresearchgate.netcapes.gov.brtga.gov.aumedsafe.govt.nz This metabolic process leads to the formation of a range of metabolites. europa.eutga.gov.audrugbank.com Studies have shown that O-dealkylated metabolites are the main form of drug-related material excreted. researchgate.netcapes.gov.br In one study, O-dealkylation accounted for the elimination of up to 78% of the recovered dose. drugbank.com
Role of Cytochrome P450 Enzymes (e.g., CYP3A4)
In vitro investigations have identified that vilanterol is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. europa.euresearchgate.nettga.gov.aumedsafe.govt.nzdrugbank.com Vilanterol trifenatate is cleared through extensive first-pass metabolism mediated by CYP3A4 in the liver and gastrointestinal tract. tga.gov.au The compound is also a substrate for the P-glycoprotein (P-gp) transporter. europa.eutga.gov.aueuropa.eumedsgo.phtga.gov.au
Metabolite Activity and Systemic Exposure
The metabolites produced from the O-dealkylation of vilanterol possess significantly reduced beta-1 and beta-2 adrenergic agonist activity. europa.eutga.gov.aumedsafe.govt.nzdrugbank.com Research indicates that these circulating metabolites have negligible pharmacological activity. researchgate.netcapes.gov.br Due to extensive first-pass metabolism, systemic exposure to these metabolites is low. europa.eutga.gov.aumedsafe.govt.nz Vilanterol itself constituted a very small fraction (<0.5%) of the total drug-related material found in plasma, which is indicative of its comprehensive metabolic breakdown. researchgate.netcapes.gov.br
| Aspect | Details | Source |
|---|---|---|
| Primary Metabolic Route | O-dealkylation | europa.euresearchgate.netcapes.gov.brdrugbank.com |
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | europa.euresearchgate.netdrugbank.comtandfonline.comwikipedia.org |
| Metabolite Activity | Significantly reduced β1- and β2-agonist activity; negligible pharmacological activity | europa.euresearchgate.netcapes.gov.brdrugbank.com |
| Systemic Exposure to Metabolites | Low, due to high first-pass metabolism | europa.eutga.gov.aumedsafe.govt.nz |
Excretion Studies
The elimination of vilanterol from the body occurs primarily through metabolism, followed by the excretion of its metabolites.
Routes of Elimination (Urine and Feces)
Following the oral administration of radiolabeled vilanterol, mass balance studies have determined the routes of excretion. drugbank.comnih.gov The findings show that approximately 70% of the radiolabeled dose is excreted in the urine, while about 30% is eliminated in the feces. europa.eudrugbank.comnih.govfda.gov The material excreted is predominantly in the form of metabolites. researchgate.netcapes.gov.brfda.gov
| Route of Elimination | Percentage of Recovered Radioactive Dose | Source |
|---|---|---|
| Urine | ~70% | europa.eudrugbank.comnih.govfda.gov |
| Feces | ~30% | europa.eudrugbank.comnih.govfda.gov |
Effective Half-life
The effective half-life of vilanterol, following multiple-dose inhalation, is approximately 11 hours. drugbank.comnih.govnih.govdrugs.com However, the plasma elimination half-life can vary depending on the patient population. In individuals with Chronic Obstructive Pulmonary Disease (COPD), the plasma elimination half-life after multiple doses of vilanterol 25 mcg is 21.3 hours. drugbank.comnih.govdrugs.com For patients with asthma receiving the same dosage, the plasma elimination half-life is 16.0 hours. drugbank.comnih.govdrugs.com Following a single inhaled dose, the average plasma elimination phase half-life is 2.5 hours. drugbank.comnih.govtga.gov.au After repeat dosing of inhaled vilanterol, a steady state is typically achieved within 14 days. drugbank.comnih.gov
Table 1: Effective and Plasma Elimination Half-life of Vilanterol
| Parameter | Condition | Value | Citations |
|---|---|---|---|
| Effective Half-life | Multiple Inhaled Doses | 11 hours | drugbank.comnih.govnih.govdrugs.com |
| Plasma Elimination Half-life | Multiple Doses (25 mcg) in COPD Patients | 21.3 hours | drugbank.comnih.govdrugs.com |
| Plasma Elimination Half-life | Multiple Doses (25 mcg) in Asthma Patients | 16.0 hours | drugbank.comnih.govdrugs.com |
Pharmacodynamic Responses and Biomarkers
This compound demonstrates a rapid onset of action and sustained bronchodilation. e-century.us Significant improvements in lung function are observed, as measured by Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF).
Studies have shown that once-daily administration of vilanterol leads to statistically significant increases in trough FEV1. ersnet.orgersnet.org For instance, doses ranging from 12.5 to 50 mcg resulted in mean trough FEV1 increases of 121 to 162 mL compared to placebo. ersnet.org The onset of bronchodilation, defined as a 100-mL increase in FEV1 from baseline, occurs at approximately 15 minutes post-treatment. fda.gov Furthermore, the bronchodilatory effect is maintained for at least 24 hours. ersnet.org In patients with COPD, combination therapy including umeclidinium (B1249183) and vilanterol showed a significant increase in trough FEV1 at 23 and 24 hours post-dose on day 169. nih.gov
Improvements in PEF are also consistently observed. Dose-related effects of vilanterol have been noted on both morning and evening PEF values. ersnet.orgersnet.org In a real-world study of COPD patients, treatment with umeclidinium/vilanterol resulted in an increase in PEF from a baseline of 5.15 ± 1.72 L/s to 5.70 ± 1.95 L/s after 52 weeks. dovepress.com
Table 2: Bronchodilatory Effects of this compound
| Parameter | Finding | Citations |
|---|---|---|
| Trough FEV1 | Increases of 121–162 mL with 12.5–50 mcg doses vs. placebo. | ersnet.org |
| Onset of Action (FEV1) | ~15 minutes for a 100-mL increase from baseline. | fda.gov |
| Duration of Action | Maintained for at least 24 hours. | ersnet.org |
| PEF (COPD) | Increased from 5.15 ± 1.72 L/s to 5.70 ± 1.95 L/s after 52 weeks of umeclidinium/vilanterol therapy. | dovepress.com |
The systemic effects of this compound, particularly when combined with fluticasone (B1203827) furoate, have been evaluated through various biomarkers.
Serum Cortisol: Co-administration of fluticasone furoate and vilanterol has been associated with a reduction in serum cortisol. One study reported a 27% reduction in the 0-24 hours weighted mean serum cortisol. europa.eueuropa.eu Another study in healthy Chinese subjects found that fluticasone furoate/vilanterol at doses of 100/25 mcg and 200/25 mcg led to 15% and 25% reductions in 0-24 hour weighted mean serum cortisol on day 7, respectively, compared to placebo. nih.gov However, after 42 days of treatment, the geometric mean 24-hour serum cortisol has been shown to be similar to that seen with placebo. gskpro.com
Serum Potassium: Beta-adrenergic agonists can potentially cause hypokalemia. fda.gov However, studies with vilanterol have generally shown minimal effects on serum potassium. In clinical trials, the decrease in serum potassium is usually transient and does not require supplementation. fda.gov One study reported slight decreases in serum potassium levels on day 1 and day 7 with certain doses of fluticasone furoate/vilanterol. nih.gov Another study in children with persistent asthma found no clinically significant difference in blood potassium between vilanterol 25 µg and placebo. nih.gov
QTcF Interval: Large doses of inhaled fluticasone furoate/vilanterol have been linked to clinically significant prolongation of the QTc interval. fda.gov However, at therapeutic doses, the effect is generally not clinically significant. A thorough QT study showed that repeat once-daily dosing of fluticasone furoate/vilanterol (200/25 μg) is not associated with QTc prolongation in healthy subjects. nih.govresearchgate.net A supratherapeutic dose (800/100 μg) showed a small transient effect on the QTcF interval. nih.govresearchgate.net In healthy Chinese subjects, minor increases (< 10 msec) in maximum QTcF on day 7 were observed with some doses. nih.gov
Table 3: Systemic Effects of this compound Combinations
| Biomarker | Finding | Citations |
|---|---|---|
| Serum Cortisol | 27% reduction in 0-24h weighted mean with fluticasone furoate/vilanterol co-administration. | europa.eueuropa.eu |
| 15-25% reduction with FF/VI 100/25 mcg and 200/25 mcg vs. placebo in healthy Chinese subjects. | nih.gov | |
| Similar to placebo after 42 days of treatment. | gskpro.com | |
| Serum Potassium | Usually transient decrease, not requiring supplementation. | fda.gov |
| No clinically significant difference in children with persistent asthma (vilanterol 25 µg vs. placebo). | nih.gov | |
| QTcF Interval | No significant prolongation at therapeutic doses (FF/VI 200/25 μg). | nih.govresearchgate.net |
The anti-inflammatory effects of vilanterol in combination with fluticasone furoate have been assessed by measuring the fraction of exhaled nitric oxide (FeNO), a biomarker of airway inflammation.
Studies have demonstrated that fluticasone furoate/vilanterol significantly reduces FeNO levels. In a study of adults with asthma, a reduction in FeNO was observed by day 3 of treatment, with a maximum reduction at day 14. nih.govresearchgate.net Specifically, the ratio of FeNO for fluticasone furoate/vilanterol versus placebo was 0.72 on day 3 and 0.32 on day 14. nih.govresearchgate.net The anti-inflammatory effect, as indicated by suppressed FeNO levels, was found to persist for 18 days after treatment cessation. nih.govresearchgate.net Another study reported that FeNO decreased one week after starting fluticasone furoate/vilanterol and the effect was sustained for 18 days after discontinuation. amegroups.cnnih.gov In a real-world setting, switching to fluticasone furoate/vilanterol resulted in decreased FeNO levels at 8 weeks, which was maintained until 12 weeks. amegroups.cn
Table 4: Anti-inflammatory Action of Fluticasone Furoate/Vilanterol (FF/VI) as Measured by FeNO
| Time Point | FeNO Change (FF/VI vs. Placebo Ratio) | Citations |
|---|---|---|
| Day 3 of Treatment | 0.72 | nih.govresearchgate.net |
| Day 14 of Treatment (Maximum Reduction) | 0.32 | nih.govresearchgate.net |
Clinical Research and Efficacy of Vilanterol Trifenatate
Clinical Trial Design and Methodologies
The clinical development of vilanterol (B1248922) trifenatate has been underpinned by a variety of methodologically sound clinical trials. These studies have been designed to systematically evaluate the compound's therapeutic effects and have adhered to established standards for clinical research.
Randomized, Double-Blind, Placebo-Controlled Trials
A cornerstone of the clinical evaluation of vilanterol trifenatate has been the use of randomized, double-blind, placebo-controlled trials. ersnet.orgresearchgate.netnih.gov In this design, participants are randomly assigned to receive either the active drug (this compound) or a placebo, and neither the participants nor the investigators know which treatment is being administered. clinicaltrials.gov This approach is critical for minimizing bias and providing a robust assessment of the drug's efficacy. For instance, multicenter, randomized, double-blind, parallel-group, placebo-controlled studies have been conducted to assess the safety and efficacy of this compound in combination with other medications for COPD. bmj.com Similarly, studies in patients with asthma have employed this design to evaluate the efficacy and safety of this compound, often in combination with an inhaled corticosteroid (ICS), over several weeks. ersnet.orgclinicaltrials.govclinicaltrials.gov
Crossover Studies
Crossover study designs have also been instrumental in the clinical assessment of this compound. nih.govnih.govresearchgate.netclinicaltrials.eu In a crossover trial, each participant receives all treatments being studied, but in a random order. nih.gov This design allows for within-participant comparisons, which can increase statistical power and reduce the number of participants needed. For example, a single-center, randomized, double-blind, placebo-controlled, two-period crossover study was conducted to characterize the anti-inflammatory and bronchodilator duration of action of a combination therapy including this compound in adults with asthma. nih.govd-nb.info Another study utilized a randomized, open-label, three-period crossover design to assess the pharmacokinetics of this compound as a monotherapy and in combination in healthy subjects. clinicaltrials.gov
Single- and Repeat-Dose Administration Studies
To understand the pharmacokinetic and pharmacodynamic profile of this compound, both single- and repeat-dose administration studies have been conducted. nih.gov These studies are crucial for determining the onset of action, duration of effect, and how the drug accumulates in the body with repeated use. Studies have evaluated single doses of this compound in patients with asthma and COPD, and repeat doses in healthy subjects to establish its safety, tolerability, and pharmacokinetics. nih.gov The findings from these studies have demonstrated that vilanterol is rapidly absorbed and that there is minimal accumulation with repeated dosing. nih.gov
Monotherapy Efficacy in Respiratory Conditions
While this compound is often studied in combination therapies, its efficacy as a monotherapy has also been investigated, particularly concerning its bronchodilatory effects.
Bronchodilatory Effects in Asthma and COPD Patients
Studies have consistently demonstrated that this compound produces rapid and prolonged bronchodilation in individuals with both asthma and COPD. nih.govoatext.com As a selective long-acting β2-agonist, it provides a 24-hour duration of action, which supports once-daily dosing. nams-annals.in
In patients with asthma who were already receiving inhaled corticosteroids, the addition of this compound as a monotherapy resulted in significant improvements in lung function. ersnet.orgresearchgate.net Dose-ranging studies have shown a clear dose-response relationship, with higher doses leading to greater improvements in trough FEV1. ersnet.orgresearchgate.net These effects were observed to be sustained over the 24-hour dosing interval. ersnet.orgdovepress.com
Similarly, in patients with COPD, this compound monotherapy has been shown to be an effective bronchodilator. dovepress.com Clinical trials have demonstrated improvements in lung function compared to placebo. dovepress.com The rapid onset of action, typically within minutes, and the sustained effect over 24 hours are key features of its efficacy profile in this patient population. nih.gov
Table of Research Findings on this compound Monotherapy
| Study Population | Key Findings |
| Asthma | Statistically significant increases in mean trough FEV1 relative to placebo. ersnet.orgresearchgate.net |
| Asthma | Dose-related effects observed on weighted mean FEV1 and morning/evening PEF. ersnet.org |
| Asthma & COPD | Rapid onset of bronchodilation, with increases in FEV1 observed as early as 5 minutes after dosing. nih.gov |
| Asthma & COPD | Prolonged bronchodilation maintained for up to 24 hours post-dose. nih.govdovepress.com |
| COPD | Consistent dose-dependent, rapid-onset, 24-hour lasting bronchodilator effect. dovepress.com |
Onset and Duration of Bronchodilation
Clinical studies have established that this compound is characterized by a rapid onset and a prolonged duration of action. In subjects with asthma and Chronic Obstructive Pulmonary Disease (COPD), all tested doses of vilanterol produced increases in Forced Expiratory Volume in 1 second (FEV1) from as early as 5 minutes after dosing, with the effects maintained for up to 24 hours. nih.gov The median time to maximum concentration in plasma (Tmax) was observed at 10 minutes in subjects with asthma and COPD. nih.gov
Further research in asthma patients confirmed this rapid onset, with effects seen at the first measurement time point of 15 minutes. ersnet.org The bronchodilator effect has been shown to be sustained over a 24-hour period. ersnet.orgnams-annals.in Studies have consistently demonstrated that once-daily administration of vilanterol results in prolonged bronchodilation of at least 24 hours. ersnet.orgnih.govresearchgate.net In one study involving individuals with mild asthma, a single dose of the combination of fluticasone (B1203827) furoate and this compound resulted in bronchodilation that was maintained for 72 hours, with clinically significant effects persisting for at least 48 hours. nih.gov This inherent 24-hour activity profile supports its potential for once-daily administration. nih.gov
Dose-Responsiveness and Optimal Dosing Strategies
Dose-ranging studies have been crucial in identifying the optimal dose of this compound for clinical use. In a 28-day, placebo-controlled trial involving asthma patients on existing inhaled corticosteroid (ICS) therapy, vilanterol was evaluated at doses of 3, 6.25, 12.5, 25, and 50 µg. ersnet.orgnih.govresearchgate.net
The results showed a significant dose-response relationship for improvements in trough FEV1. nih.govresearchgate.net Statistically significant increases in mean trough FEV1, compared to placebo, were observed for the 12.5 µg, 25 µg, and 50 µg doses. ersnet.orgnih.gov Dose-related effects were also noted for other efficacy endpoints, including weighted mean FEV1 over 24 hours and the percentage of symptom-free and rescue-free 24-hour periods. ersnet.orgresearchgate.net Based on the comprehensive assessment of efficacy and the adverse event profile, the 25 µg once-daily dose was identified as the optimal dose, providing the best balance of benefit and tolerability. ersnet.orgnih.govresearchgate.net
Combination Therapy Efficacy Studies
Fixed-Dose Combination with Fluticasone Furoate (ICS)
The combination of this compound with the inhaled corticosteroid Fluticasone Furoate (FF/VI) as a once-daily therapy has been extensively studied for the treatment of asthma and COPD. nih.govdovepress.comnih.gov This combination is designed to leverage the anti-inflammatory effects of the ICS and the prolonged bronchodilation of the long-acting β2-agonist (LABA). Clinical trials have demonstrated that the FF/VI combination provides significant improvements in lung function and symptom control compared to its individual components or placebo. bmj.comnih.govnih.gov In patients with moderate to very severe COPD, the FF/VI 100/25 µg combination was shown to be effective over 12 weeks. ersnet.org Furthermore, the 24-hour bronchodilator effect of the combination was maintained throughout a one-year treatment period with no evidence of loss in efficacy. tga.gov.aueuropa.eu
Improvements in Lung Function (e.g., Trough FEV1, Weighted Mean FEV1)
Clinical trials have consistently reported significant improvements in key lung function parameters with FF/VI therapy.
In a 24-week study of patients with moderate-to-severe COPD, FF/VI 100/25 µg significantly improved the weighted mean FEV1 (0-4 hours post-dose) by 173 mL and the trough FEV1 by 115 mL compared to placebo. nih.gov Another study comparing once-daily FF/VI 100/25 µg to twice-daily fluticasone propionate (B1217596)/salmeterol (B1361061) (FP/SAL) 500/50 µg in COPD patients found that the mean change from baseline in trough FEV1 on day 85 was 111 mL for the FF/VI group and 88 mL for the FP/SAL group. ersnet.org
A meta-analysis of seven trials in asthma patients showed that the FF/VI combination (100 or 200 µg of FF) increased trough FEV1 by 90 mL compared to FF alone. dovepress.come-century.us In a 12-week asthma study, FF/VI 100/25 µg significantly improved trough FEV1 by 172 mL and serial weighted mean FEV1 by 302 mL compared with placebo. nih.gov
| Patient Population | Comparison | Lung Function Parameter | Improvement with FF/VI | Source |
|---|---|---|---|---|
| COPD | vs. Placebo | Trough FEV1 | 115 mL | nih.gov |
| COPD | vs. Placebo | Weighted Mean FEV1 (0-4h) | 173 mL | nih.gov |
| COPD | vs. Vilanterol 25 µg | Adjusted Mean Trough FEV1 (at 52 weeks) | 42 mL | tga.gov.au |
| Asthma | vs. Fluticasone Furoate alone | Trough FEV1 | 90 mL | dovepress.come-century.us |
| Asthma | vs. Fluticasone Furoate alone | Weighted Mean FEV1 (0-24h) | 120 mL | e-century.us |
| Asthma | vs. Placebo | Trough FEV1 | 172 mL | nih.gov |
| Asthma | vs. Placebo | Weighted Mean FEV1 (0-24h) | 302 mL | nih.gov |
Symptom Control and Quality of Life Measures
The improvements in lung function with FF/VI therapy translate into better symptom control and enhanced quality of life for patients. In a study of asthma patients, 44% of those treated with FF/VI 92/22 µg were well-controlled, as defined by an Asthma Control Questionnaire (ACQ7) score of ≤0.75, at the end of treatment, compared to 36% of subjects receiving FF 92 µg alone. europa.eu
In a 12-week study of COPD patients, those receiving FF/VI 100/25 µg experienced an improvement in health status as measured by the St. George's Respiratory Questionnaire (SGRQ) total score, with a mean change of -4.3 units, which is considered clinically perceptible. ersnet.org Real-world studies have also suggested that switching to FF/VI can improve asthma control. amegroups.orgnih.gov
Exacerbation Reduction
A primary goal of maintenance therapy in asthma and COPD is the reduction of exacerbations. Clinical trials have shown that the FF/VI combination is effective in achieving this outcome.
An integrated analysis of two 52-week studies in COPD patients demonstrated that FF/VI 100/25 µg resulted in a 27% reduction in the annual rate of moderate or severe exacerbations compared with vilanterol monotherapy. tga.gov.au
In a study of asthma patients with a history of exacerbations, FF/VI 100/25 µg reduced the risk of experiencing a severe asthma exacerbation by 20% compared with FF 100 µg alone. nih.goveuropa.eu The annual rate of severe exacerbations was 0.14 in the FF/VI group versus 0.19 in the FF group. europa.eu Another analysis showed a 25% reduction in the rate of severe asthma exacerbations for subjects treated with FF/VI compared with FF alone. tga.gov.aueuropa.eudovepress.com
| Patient Population | Comparison | Endpoint | Reduction with FF/VI | Source |
|---|---|---|---|---|
| COPD | vs. Vilanterol alone | Annual rate of moderate/severe exacerbations | 27% | tga.gov.au |
| Asthma | vs. Fluticasone Furoate alone | Risk of severe exacerbation | 20% | nih.goveuropa.eu |
| Asthma | vs. Fluticasone Furoate alone | Rate of severe exacerbations | 25% | tga.gov.aueuropa.eu |
Anti-inflammatory Duration of Action
When combined with an inhaled corticosteroid (ICS) like fluticasone furoate, vilanterol contributes to a prolonged anti-inflammatory effect. europa.eunih.govspringermedizin.ded-nb.info Studies measuring the fraction of exhaled nitric oxide (FeNO), a marker of airway inflammation, have provided insights into this duration. Research by Bardsley and colleagues showed that the anti-inflammatory action, indicated by a reduction in FeNO levels, begins within 72 hours of the first dose, reaching its maximum effect after 14 days of treatment. nih.govspringermedizin.ded-nb.info Notably, these anti-inflammatory effects were sustained for up to 18 days even after treatment was stopped. nih.govspringermedizin.ded-nb.infoamegroups.org This extended duration of action is a key feature of the fluticasone furoate/vilanterol combination. nih.govspringermedizin.ded-nb.info
Fixed-Dose Combination with Umeclidinium (B1249183) Bromide (LAMA)
The fixed-dose combination of the long-acting muscarinic antagonist (LAMA) umeclidinium bromide and this compound has been extensively studied for the treatment of Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net Clinical trials have consistently demonstrated that this combination therapy leads to greater improvements in lung function compared to either umeclidinium or vilanterol administered alone. nih.govresearchgate.netdovepress.comahdbonline.comdovepress.com
In a 24-week, Phase III study, the umeclidinium/vilanterol (UMEC/VI) combination showed statistically significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo and each of the individual components. europa.euhpfb-dgpsa.ca Specifically, at week 24, UMEC/VI demonstrated a 167 mL improvement in trough FEV1 compared to placebo. hpfb-dgpsa.ca Furthermore, the combination therapy resulted in a greater reduction in the use of rescue medication compared to placebo and umeclidinium alone. europa.eu
Studies have also shown that patients treated with the umeclidinium/vilanterol combination are more likely to experience a clinically meaningful improvement in their quality of life, as measured by the St. George's Respiratory Questionnaire (SGRQ), compared to those on placebo. hpfb-dgpsa.ca For instance, 49% of patients on the combination therapy achieved a minimal clinically important difference (MCID) in SGRQ total score, versus 34% of those on placebo. hpfb-dgpsa.ca
Triple Therapy Combinations (e.g., Fluticasone Furoate/Umeclidinium/Vilanterol)
The addition of an ICS, namely fluticasone furoate, to the umeclidinium/vilanterol dual therapy creates a single-inhaler triple therapy. This combination of fluticasone furoate/umeclidinium/vilanterol has been evaluated in major clinical trials for COPD and asthma. gsk.comrespiratory-therapy.comersnet.orgfrontiersin.orgnih.gov
The landmark IMPACT study, a large-scale trial in patients with COPD, demonstrated the superiority of this triple therapy over dual combination therapies. gsk.comcopdx.org.au The study found that fluticasone furoate/umeclidinium/vilanterol significantly reduced the annual rate of moderate/severe exacerbations compared to both fluticasone furoate/vilanterol (by 15%) and umeclidinium/vilanterol (by 25%). gsk.comeuropa.eutrelegyhcp.com Additionally, the triple therapy led to significant improvements in lung function and health-related quality of life. gsk.comtrelegyhcp.com
For asthma, the CAPTAIN study investigated the efficacy of fluticasone furoate/umeclidinium/vilanterol in patients whose condition was not adequately controlled with ICS/LABA therapy. respiratory-therapy.comfrontiersin.orgnih.gov The results showed that the triple therapy improved lung function compared to the fluticasone furoate/vilanterol combination. frontiersin.orgnih.gov
Comparative Effectiveness Research
Comparative effectiveness research provides valuable insights into how this compound and its combinations perform against other available treatments in both controlled clinical trials and real-world settings.
This compound vs. Other LABAs (e.g., Salmeterol, Formoterol)
Vilanterol's primary distinguishing feature compared to older LABAs like salmeterol and formoterol (B127741) is its 24-hour duration of action, which allows for once-daily dosing. nih.gov In contrast, both salmeterol and formoterol typically require twice-daily administration. nih.gov
In terms of onset of action, vilanterol is similar to formoterol, with both having a rapid onset. nih.gov Salmeterol has a slower onset of action. nih.gov In vitro studies have suggested that vilanterol has a greater potency at the β2-receptor than formoterol.
Clinical trials have shown that vilanterol-containing combinations are at least as effective as those containing formoterol in improving lung function and symptom control in both asthma and COPD. youtube.com One 24-week trial directly comparing fluticasone furoate/vilanterol to fluticasone propionate/salmeterol in asthma patients found comparable efficacy in terms of lung function. nih.govscottishmedicines.org.uk
This compound Combinations vs. Other ICS/LABA or LAMA/LABA Combinations
ICS/LABA Combinations:
Clinical studies have compared the efficacy of fluticasone furoate/vilanterol with other ICS/LABA combinations, such as budesonide/formoterol. A retrospective matched cohort study found that patients with asthma using fluticasone furoate/vilanterol had significantly better symptom control and lower use of short-acting β2-agonist (SABA) rescue medication compared to those using budesonide/formoterol. However, another real-world observational study suggested that fluticasone furoate/vilanterol as a maintenance and reliever therapy (MART) may provide comparable effectiveness to budesonide/formoterol as MART, with some indications of better symptom control with the vilanterol combination. nih.govspringermedizin.de Limited data from earlier trials suggested that the clinical outcomes of fluticasone furoate/vilanterol are likely comparable to other available ICS/LABA combinations for adults with asthma. nih.govresearchgate.netresearchgate.net
LAMA/LABA Combinations:
In the context of COPD, the umeclidinium/vilanterol combination has been compared to other LAMA/LABA therapies. A 24-week randomized controlled trial demonstrated that umeclidinium/vilanterol resulted in statistically significant and clinically meaningful improvements in lung function compared to tiotropium, a LAMA monotherapy. nih.gov Specifically, the study reported a 112 mL improvement in trough FEV1 for the combination therapy over tiotropium. nih.gov While direct comparisons with other LAMA/LABA fixed-dose combinations were noted as an area for further research, existing evidence points to the non-inferiority or superiority of umeclidinium/vilanterol. nih.govdovepress.com
Triple Therapy Combinations:
The FULFIL study compared once-daily single-inhaler triple therapy (fluticasone furoate/umeclidinium/vilanterol) with twice-daily budesonide/formoterol in patients with advanced COPD. trelegyhcp.com The results showed that the vilanterol-containing triple therapy led to a 35% reduction in the annual rate of moderate to severe exacerbations and a greater improvement in quality of life at 24 weeks compared to the budesonide/formoterol combination. trelegyhcp.com
A real-world cohort study comparing fluticasone-umeclidinium-vilanterol with budesonide-glycopyrrolate-formoterol in patients with COPD found that those receiving the budesonide-based combination had a 9% higher hazard of a first moderate or severe exacerbation. bmj.com However, another network meta-analysis of randomized controlled trials suggested that budesonide-glycopyrrolate-formoterol was associated with more annual moderate or severe COPD exacerbations than fluticasone-umeclidinium-vilanterol. bmj.com
Real-World Evidence Studies
Real-world evidence studies provide crucial information on the effectiveness of treatments in routine clinical practice.
The Salford Lung Study, a large-scale, pragmatic, randomized trial, evaluated the effectiveness of fluticasone furoate/vilanterol compared to usual care in patients with COPD. tandfonline.com The study found a statistically significant 8.4% reduction in COPD exacerbations for the fluticasone furoate/vilanterol group. tandfonline.com This study was pioneering in its real-world design, capturing data from a broad patient population in a typical clinical setting. tandfonline.com
A Japanese real-world study investigating the switch from an ICS/LABA to fluticasone furoate/umeclidinium/vilanterol triple therapy in patients with asthma demonstrated significant improvements. mdpi.com Following the switch, there was a notable reduction in the annualized rate of moderate-to-severe asthma exacerbations, as well as a decrease in the use of oral corticosteroids and SABA rescue medication. mdpi.com
Another real-world study, the ELLITHE non-interventional trial in Germany, assessed the effectiveness of initiating fluticasone furoate/umeclidinium/vilanterol in COPD patients. nih.gov The study reported statistically significant and clinically important improvements in health status, as measured by the COPD Assessment Test (CAT), and a reduction in exacerbations compared to the pre-study period. nih.gov
The INTREPID study, a real-world effectiveness trial, compared single-inhaler triple therapy with fluticasone furoate/umeclidinium/vilanterol to multiple-inhaler triple therapy. ersnet.org The results showed that the single-inhaler therapy resulted in a significantly greater proportion of patients achieving an improvement in their health status and a larger improvement in lung function. ersnet.org
Pharmacogenomics and Patient Heterogeneity in Vilanterol Trifenatate Response
Genetic Polymorphisms Affecting Vilanterol (B1248922) Trifenatate Metabolism or Response
The primary mechanism of action for vilanterol involves the stimulation of the beta-2 adrenergic receptor (ADRB2). drugbank.com Genetic variations, or polymorphisms, in the gene encoding this receptor (ADRB2) have been a major focus of pharmacogenomic research in asthma and Chronic Obstructive Pulmonary Disease (COPD). plos.orgresearchgate.netnih.gov The ADRB2 gene is highly polymorphic, with several common single nucleotide polymorphisms (SNPs) identified, including Arg16Gly (rs1042713), Gln27Glu (rs1042714), and Thr164Ile (rs1800888). plos.org These variations can alter the receptor's function and its response to beta-agonists. plos.org
While research has explored the link between ADRB2 polymorphisms and the response to various beta-agonists, studies directly investigating vilanterol trifenatate are limited. However, research on other LABAs offers relevant insights. For instance, a large pharmacogenetic study analyzing the response to indacaterol (B1671819) in COPD patients found little evidence that common ADRB2 variants, including Gly16Arg and Gln27Glu, played a significant role in differential treatment response. researchgate.net Similarly, studies on formoterol (B127741) in COPD patients did not find a significant interaction between the Gly16Arg polymorphism and treatment response in terms of lung function or exacerbations. researchgate.net Although these findings suggest that the impact of these specific ADRB2 polymorphisms on the efficacy of LABAs in COPD may be minimal, it is important to note that the genetic landscape of drug response is complex. wa.gov
Vilanterol is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.gov Genetic polymorphisms in the CYP3A4 gene could theoretically influence the metabolism of vilanterol, leading to inter-individual differences in drug exposure and, consequently, response and potential for adverse effects. However, specific studies linking CYP3A4 polymorphisms to variability in this compound response are not extensively documented in the currently available literature.
Inter-individual Variability in Pharmacokinetic and Pharmacodynamic Profiles
Significant inter-individual variability has been observed in the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. Following inhalation, vilanterol is absorbed systemically, with peak plasma concentrations occurring within 5 to 15 minutes. drugbank.com However, the extent of systemic exposure (AUC) and maximum concentration (Cmax) can vary considerably among individuals. researchgate.net
Population pharmacokinetic analyses have identified moderate inter-subject variability in the absorption rate and clearance of vilanterol. fda.gov For instance, systemic exposure (AUC) in patients with COPD was found to be 24% higher than in healthy subjects, while in patients with asthma, it was 21% lower. drugbank.com Following repeat dosing, steady-state concentrations are typically achieved within 14 days, with an accumulation of up to 1.7-fold. drugbank.com
Influence of Co-morbidities on this compound Efficacy and Safety
The presence of co-morbid conditions, particularly those affecting major drug-metabolizing and eliminating organs, can impact the efficacy and safety of this compound.
Vilanterol is cleared from the body primarily through extensive first-pass metabolism in the liver by the CYP3A4 enzyme. Therefore, impaired liver function could potentially increase systemic exposure to the drug.
Studies in individuals with mild, moderate, and severe hepatic impairment have been conducted. In subjects with moderate hepatic impairment, while there was an increase in the systemic exposure of the co-administered fluticasone (B1203827) furoate, there was no evidence of an increase in systemic exposure to vilanterol (Cmax and AUC). Furthermore, no clinically relevant effects on beta2-agonist-related systemic effects, such as heart rate or blood potassium levels, were observed in subjects with mild, moderate, or severe hepatic impairment compared to healthy subjects. fda.goveuropa.eu this compound has not been evaluated in subjects with severe hepatic impairment in some studies. However, based on the available data, no dose adjustments for vilanterol are generally recommended for patients with mild or moderate hepatic impairment. fda.govmedsafe.govt.nz Caution is advised when dosing patients with hepatic impairment who may be at a higher risk of systemic adverse reactions. medsafe.govt.nz
The kidneys are not the primary route of elimination for vilanterol. nih.gov Studies in subjects with severe renal impairment (creatinine clearance <30 mL/min) have been conducted to assess the impact on vilanterol's pharmacokinetics. nih.gov
These studies showed no evidence of a clinically significant increase in systemic exposure (Cmax and AUC) to vilanterol in subjects with severe renal impairment compared to healthy volunteers. nih.gov While a mean increase in vilanterol AUC of 56% was observed in one study, this increased exposure did not lead to significant changes in heart rate or serum potassium levels. fda.gov In vitro studies also showed no alteration in protein binding in subjects with severe renal impairment. Based on these findings, no dose adjustment for this compound is required for patients with renal impairment. fda.govmedsafe.govt.nz
Interactive Data Table: Vilanterol Pharmacokinetics in Hepatic and Renal Impairment
| Co-morbidity | Pharmacokinetic Finding | Safety/Efficacy Implication |
| Hepatic Impairment (Mild to Moderate) | No significant increase in vilanterol systemic exposure (Cmax, AUC). | No clinically relevant effects on heart rate or serum potassium. fda.goveuropa.eu No dose adjustment generally needed. fda.govmedsafe.govt.nz |
| Renal Impairment (Severe) | No clinically significant increase in systemic exposure (Cmax, AUC). nih.gov A 56% increase in AUC was observed in one study. fda.gov | Increased exposure did not result in significant changes in heart rate or serum potassium. fda.gov No dose adjustment required. fda.govmedsafe.govt.nz |
Drug Drug Interactions and Polypharmacy Considerations
Cytochrome P450 (CYP) Mediated Interactions (e.g., CYP3A4 inhibitors)
Vilanterol (B1248922) is primarily cleared through metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. europa.eugsk.com Consequently, the co-administration of vilanterol with strong inhibitors of CYP3A4 can lead to increased systemic exposure to vilanterol. europa.eueuropa.eu
A clinical pharmacology study was conducted in healthy subjects to investigate the effect of ketoconazole (B1673606), a potent CYP3A4 inhibitor, on the pharmacokinetics of vilanterol. nih.govnih.gov The results of this study demonstrated that the co-administration of vilanterol with ketoconazole led to a statistically significant increase in vilanterol systemic exposure. nih.gov Specifically, there was a 65% increase in the mean area under the curve (AUC) and a 22% increase in the mean maximum plasma concentration (Cmax) of vilanterol. nih.gov
This increased exposure did not result in an increase in beta2-agonist systemic pharmacodynamic effects, such as changes in heart rate or blood potassium. nih.govnih.gov However, caution is advised when vilanterol is co-administered with strong CYP3A4 inhibitors, as the potential for increased systemic exposure could heighten the risk of adverse reactions. europa.eunih.gov Therefore, concomitant use with potent CYP3A4 inhibitors like ketoconazole, ritonavir, clarithromycin, and itraconazole (B105839) should be approached with caution. drugs.commedcentral.com
Table 1: Effect of Ketoconazole on Vilanterol Pharmacokinetics nih.gov
| Pharmacokinetic Parameter | % Increase with Ketoconazole | 90% Confidence Interval |
| AUC (Area Under the Curve) | 65% | 38% to 97% |
| Cmax (Maximum Concentration) | 22% | 8% to 38% |
P-glycoprotein (P-gp) Transporter Interactions
Vilanterol is a substrate of P-glycoprotein (P-gp), an efflux transporter that plays a role in drug absorption and distribution. gsk.comdrugs.comwikipedia.org P-gp is found in various tissues, including the intestines, and works to pump substrates out of cells, which can limit the oral bioavailability of drugs.
A clinical pharmacology study was conducted to assess the impact of verapamil (B1683045), a potent P-gp inhibitor and moderate CYP3A4 inhibitor, on the pharmacokinetics of vilanterol. gsk.com The study showed that the co-administration of vilanterol and verapamil did not result in a significant effect on the pharmacokinetics of vilanterol. gsk.com This suggests that while vilanterol is a P-gp substrate, inhibition of this transporter alone may not lead to clinically significant changes in its systemic exposure. drugs.comwikipedia.org
Interactions with Other Respiratory Medications (e.g., ICS, LAMA)
Vilanterol trifenatate is often used in combination with other respiratory medications, such as inhaled corticosteroids (ICS) like fluticasone (B1203827) furoate, and long-acting muscarinic antagonists (LAMA) like umeclidinium (B1249183) bromide. wikipedia.orgmybreo.com Clinical studies have evaluated these combinations and have generally found them to be well-tolerated. researchgate.net
The co-administration of vilanterol with an ICS or LAMA is a standard therapeutic approach for managing conditions like COPD and asthma. researchgate.netdrugs.com The components of these combination therapies work through different mechanisms of action to improve lung function. wikipedia.orgmybreo.com Vilanterol provides long-acting bronchodilation by stimulating beta2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.
While specific pharmacokinetic interaction studies between vilanterol and all other respiratory medications have not been extensively reported, the established use of fixed-dose combinations suggests a low potential for clinically significant negative interactions when used as directed. europa.eudrugs.com However, co-administration with other long-acting beta2-adrenergic agonists is not recommended as it may potentiate adverse reactions. europa.eu
Potential for Systemic Effects with Concomitant Medications
The potential for systemic effects with vilanterol can be heightened when used concomitantly with medications that increase its systemic exposure, primarily strong CYP3A4 inhibitors. europa.eunih.gov While clinical studies with ketoconazole did not show an increase in systemic pharmacodynamic effects, the potential for cardiovascular effects, such as cardiac arrhythmias, is a known class effect of sympathomimetic drugs. gsk.comnih.govnih.gov Therefore, caution is advised when using vilanterol in patients with severe cardiovascular disease. gsk.comeuropa.eu
Furthermore, the concomitant use of certain medications can increase the risk of specific adverse effects. For instance, treatment with methylxanthine derivatives, steroids, or non-potassium-sparing diuretics may potentiate the possible hypokalemic effect of beta2-adrenergic agonists like vilanterol. europa.eu Additionally, beta-adrenergic blockers can weaken or antagonize the effects of beta2-agonists and should generally be avoided unless there are compelling reasons for their use. europa.eugsk.com
Extreme caution is also advised for patients being treated with monoamine oxidase inhibitors, tricyclic antidepressants, or drugs known to prolong the QTc interval, as these agents may potentiate the effect of vilanterol on the cardiovascular system. medcentral.com
Advanced Research Methodologies and Future Directions
In Vitro Bioequivalence Studies for Inhalation Formulations
In vitro bioequivalence studies are foundational for demonstrating that a generic inhalation powder delivers vilanterol (B1248922) trifenatate to the lungs in the same manner as the reference product. fda.govfda.gov These laboratory-based tests are critical because the local effect of the drug is highly dependent on its deposition pattern in the airways. youtube.com The FDA recommends conducting these studies on at least three different batches of both the test and reference products to ensure consistency. fda.govfda.gov
Single Actuation Content (SAC) testing is performed to ensure dose uniformity throughout the life of the inhaler. fda.gov This analysis confirms that each actuation delivers a consistent and accurate dose of vilanterol trifenatate. fda.govfda.gov The methodology involves testing the inhaler at its beginning, middle, and end stages of use. fda.gov For a product containing this compound, SAC testing is typically conducted using an apparatus specified in the U.S. Pharmacopoeia (USP) at various air flow rates (e.g., 30, 60, and 90 L/min) to simulate different patient inhalation efforts. fda.govfda.gov The ultimate goal is to establish bioequivalence based on a statistical approach known as Population Bioequivalence (PBE) analysis. fda.gov
Table 1: Representative Parameters for SAC Testing
| Parameter | FDA Recommendation/Specification |
|---|---|
| Lifestages Tested | Beginning, Middle, and End of inhaler life |
| Flow Rates | 30, 60, and 90 L/min |
| Apparatus | USP <601> Apparatus B or equivalent |
| Air Volume | 2 L |
| Bioequivalence Basis | Population Bioequivalence (PBE) Analysis |
Source: Adapted from FDA guidance documents. fda.govfda.gov
The Aerodynamic Particle Size Distribution (APSD) is a critical quality attribute for inhaled medications as it determines where the drug particles will deposit within the respiratory tract. google.comgoogle.com For this compound to be effective, particles must be of an appropriate size to reach the beta-2 adrenergic receptors in the airways. d-nb.info APSD analysis is conducted using a cascade impactor, such as the Next Generation Impactor (NGI), which separates particles based on their aerodynamic diameter. researchgate.netresearchgate.netnih.gov This allows for a detailed, stage-by-stage comparison of the test and reference products. fda.govfda.gov Tests are performed at beginning and end-of-life stages of the inhaler and at multiple flow rates to ensure consistent performance. fda.govfda.gov
From the APSD data, Impactor-Sized Mass (ISM) and Fine Particle Mass (FPM) are derived as key bioequivalence endpoints. fda.govfda.gov ISM represents the total mass of the drug collected on the stages of the impactor, while FPM is the mass of the particles considered small enough to reach the deep lung (typically <5 µm in aerodynamic diameter). google.comnih.gov Demonstrating equivalence in ISM via PBE analysis is a primary requirement. fda.govfda.gov Additionally, the FPM, along with the Mass Median Aerodynamic Diameter (MMAD), is submitted as supportive evidence to confirm that the amount of respirable this compound delivered is equivalent between the test and reference products. fda.govfda.govnih.gov
Table 2: Example In Vitro Aerodynamic Properties of this compound
| Aerodynamic Parameter | Example Value |
|---|---|
| Fine Particle Fraction (FPF) | 57.75 ± 0.78% |
| Mass Median Aerodynamic Diameter (MMAD) | 2.32 ± 0.11 µm |
| Emitted Dose | 95.31 ± 4.97% |
Source: Data from an in vitro analysis of a combination dry powder inhaler containing this compound. nih.gov
Aerodynamic Particle Size Distribution (APSD) Analysis
In Vivo Bioequivalence Studies with Pharmacokinetic Endpoints
While this compound acts locally in the lungs, a portion is absorbed systemically, allowing for the use of pharmacokinetic (PK) studies to support bioequivalence. tga.gov.aunih.gov These studies are typically conducted in healthy subjects using a single-dose, two-way crossover design. fda.gov Blood samples are collected over time to measure the plasma concentration of vilanterol. nih.gov The key PK parameters for establishing bioequivalence are the area under the concentration-time curve (AUC) and the maximum concentration (Cmax). fda.govfda.gov To conclude bioequivalence, the 90% confidence intervals for the geometric mean ratio of the test product to the reference product for both AUC and Cmax must fall entirely within the range of 80.00% to 125.00%. fda.govfda.govgoogle.com
Comparative Clinical Endpoint Bioequivalence Studies
In certain situations, a comparative clinical endpoint study may be required to definitively establish therapeutic equivalence. fda.gov These studies are conducted in patients with the target disease, such as asthma or COPD. fda.govfda.gov For a product containing vilanterol, a primary endpoint is often the change from baseline in trough Forced Expiratory Volume in one second (FEV1). fda.govcomplexgenerics.org For example, a study might measure the FEV1 area under the curve from 0 to 24 hours on the first day of treatment and the trough FEV1 on the last day of a four-week treatment period. fda.gov Similar to PK studies, the 90% confidence interval for the ratio of the test and reference product outcomes must fall within an 80.00% to 125.00% range to demonstrate equivalence. fda.govfda.gov
Metabolomics and Biomarker Discovery in Asthma Pathogenesis
Metabolomics, the comprehensive analysis of small-molecule metabolites, is an emerging research area offering new insights into the biochemical underpinnings of asthma. springermedizin.demdpi.com Asthma is recognized as a heterogeneous disease, and metabolomics can help identify biomarkers and understand the pathophysiological mechanisms of different asthma phenotypes. springermedizin.ded-nb.info
A study investigating the effects of a fluticasone (B1203827) furoate/vilanterol trifenatate combination therapy analyzed serum samples from adults with asthma. nih.gov The research identified 1969 metabolites, revealing subtle systemic changes following treatment. nih.gov Notably, the study found evidence of higher fatty acid β-oxidation and lower glycolysis in patients on placebo, a pattern that was reversed with active treatment. nih.gov Such findings suggest that metabolomics can detect systemic metabolic shifts related to the drug's activity. mdpi.comnih.gov This approach holds future promise for identifying novel biomarkers to predict treatment response and better understand the pathogenesis of asthma. springermedizin.demdpi.com
Changes in Lipid Metabolism and Antioxidant Pathways
Research into the systemic effects of inhaled therapies like this compound, particularly when combined with inhaled corticosteroids (ICS) such as Fluticasone Furoate, has revealed subtle but significant alterations in metabolic pathways. A study investigating the metabolomic and lipidomic profile following treatment with a Fluticasone Furoate/Vilanterol (FF/VI) combination found evidence of systemic anti-inflammatory activity through changes in complex lipid pathways. nih.gov The findings suggested a reduction in phospholipase-A2 (PLA2) activity, a key enzyme in inflammation, although this did not lead to a detectable impact on downstream free fatty acids or inflammatory mediators. nih.gov
The study also observed a reversal of metabolic patterns associated with asthma pathogenesis. nih.gov In the placebo group, there was evidence of higher fatty acid β-oxidation and lower glycolysis, a pattern that was reversed in the group receiving FF/VI treatment. nih.gov This suggests that the therapeutic combination may influence cellular energy metabolism. The link between oxidative stress and lipid metabolism is crucial, as excessive reactive oxygen species (ROS) can impair the function of transcription factors that regulate lipid metabolism, leading to metabolic dysfunction. mdpi.comnih.gov Antioxidants work to restore this balance, and the anti-inflammatory properties of corticosteroids may contribute to this effect by modulating pathways like PLA2. nih.govmdpi.com While these findings are based on a combination therapy, they open future research avenues to isolate the specific contribution of this compound to these metabolic shifts and to explore the potential of targeting these pathways for enhanced therapeutic benefit.
Microbiome-Related Metabolic Alterations
The influence of inhaled therapies on the microbiome, particularly the gut microbiome, is an emerging area of research. Studies involving corticosteroids, which are often combined with Vilanterol, have indicated significant effects. In preclinical models, treatment with Fluticasone, a component of combination therapies with Vilanterol, was found to be the primary driver of significant differences in the gut microbiome profile. researchgate.net Functional analysis of these changes pointed to the upregulation of several biosynthetic pathways in the gut microbiome of the treated group. researchgate.net
Specifically, pathways for amino acid biosynthesis, such as tryptophan metabolism, were enriched. researchgate.net Alterations in the gut microbiome can have wide-ranging effects on host metabolism and immune function. mdpi.com While direct research on this compound's singular effect on the microbiome is limited, its use in combination therapies that demonstrably alter gut microbial metabolism suggests a potential indirect influence. Future research is needed to understand the clinical implications of these changes and to differentiate the effects of Vilanterol from its combination partners on the host's microbiome. researchgate.net
Computational Modeling and Simulations for Drug Delivery and Lung Deposition
Advanced computational models and in-vitro simulations are critical tools for understanding and optimizing the delivery of inhaled medications like this compound. Methodologies such as Computational Fluid Dynamics (CFD) and Functional Respiratory Imaging (FRI) are used to predict how aerosolized drug particles travel through the airways and where they are deposited in the lungs. fda.govnih.gov These models are crucial because the effectiveness of an inhaled therapy is highly dependent on the drug reaching its target site within the respiratory tract. mdpi.com
Studies using these techniques have compared the deposition patterns of Vilanterol when delivered via the Ellipta® Dry Powder Inhaler (DPI) with other combination therapies. One FRI study found that an extrafine formulation of Beclomethasone/Formoterol (B127741) resulted in higher peripheral lung deposition compared to the Fluticasone Furoate/Vilanterol combination in the Ellipta® inhaler. nih.gov Another in-vitro study using a Next Generation Impactor found that the aerosol particles of Vilanterol, as part of a triple therapy, could effectively reach the in-vitro representation of the lower airway compartment. mdpi.com These computational and simulation studies provide valuable insights that can guide device design and formulation development to improve therapeutic efficacy. fda.govresearchgate.net
| Inhaler / Formulation | Component | Peripheral Deposition (at 60 L/min) | Central-to-Peripheral (C/P) Ratio | Key Finding | Source |
| Ellipta® | Vilanterol (LABA) | 13.0% | 0.99 | Deposition was independent of inspiratory flow rate. | nih.gov |
| Ellipta® | Fluticasone Furoate (ICS) | 5.0% | 1.63 | Lower peripheral deposition compared to the LABA component. | nih.gov |
| NEXThaler® | Formoterol (LABA) | 25.3% | 0.63 | Higher peripheral deposition compared to Ellipta®. | nih.gov |
| NEXThaler® | Beclomethasone (ICS) | 24.7% | 0.63 | Higher peripheral deposition compared to Ellipta®. | nih.gov |
| Turbohaler® | Formoterol/Budesonide | Similar to NEXThaler® at 60 L/min | Not Specified | Performance was negatively impacted by decreasing flow rates. | nih.gov |
Investigation of Synergistic Effects in Multi-Component Formulations
This compound is exclusively available in multi-component formulations, a strategy rooted in the significant synergistic effects observed between long-acting beta2-agonists (LABAs) and other drug classes like inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs). drugbank.comdovepress.comdovepress.com At a molecular level, a synergistic interaction occurs between corticosteroids and LABAs. tga.gov.au Corticosteroids activate the beta-2 receptor gene, which can increase the number and sensitivity of these receptors. In turn, LABAs prime the glucocorticoid receptor for steroid-dependent activation, enhancing its translocation into the cell nucleus to exert anti-inflammatory effects. tga.gov.aueuropa.eu
This molecular synergy translates into enhanced clinical efficacy. Combination therapy with an ICS and a LABA like Vilanterol has demonstrated improved anti-inflammatory activity and better patient outcomes compared to the individual components alone. tga.gov.au For example, studies have shown that the combination of Fluticasone Furoate and Vilanterol leads to a greater improvement in lung function and a significant reduction in the rate of moderate to severe exacerbations in patients with Chronic Obstructive Pulmonary Disease (COPD) compared to Vilanterol monotherapy. tga.gov.autandfonline.com Similarly, combining a LAMA and a LABA produces synergistic bronchodilator effects. dovepress.com These well-documented synergistic benefits are the foundational rationale for the development of fixed-dose combination inhalers containing this compound.
Translational Research from Preclinical Findings to Clinical Practice
The development of this compound is an example of translational research, a process that bridges the gap between basic scientific discoveries ("bench") and their application in clinical practice ("bedside"). leicabiosystems.comnih.gov The goal of this approach is to ensure that laboratory findings are effectively translated into therapies that improve human health. pharmafeatures.com
The journey of Vilanterol began at the "bench" with its molecular design. It was developed from the salmeterol (B1361061) molecular scaffold with specific modifications to create a compound with a high selectivity for the β2-adrenergic receptor and an inherent 24-hour duration of action. drugbank.comdrugbank.com This was a direct response to the clinical need for a once-daily LABA to improve patient adherence. drugbank.com Preclinical studies in human airway tissue confirmed its faster onset and longer duration of action compared to salmeterol. tandfonline.com
This promising preclinical profile was then moved into a structured clinical trial program. nih.gov This involved multiple phases of human studies to evaluate the compound's properties, efficacy, and role in combination therapies for asthma and COPD. drugbank.comnih.gov The successful translation from a molecular concept to a clinically approved medication, used in products like Breo®, Anoro®, and Trelegy® Ellipta®, underscores the importance of the translational research pathway in modern drug development. drugbank.comnih.gov
Regulatory Science Implications and Guideline Adherence (e.g., GINA, GOLD)
The clinical application of this compound is heavily guided by regulatory science and recommendations from international bodies like the Global Initiative for Asthma (GINA) and the Global Initiative for Chronic Obstructive Lung Disease (GOLD). nih.govnams-annals.in Regulatory agencies require extensive data not only on the final combination product but also on the contribution of its individual components. tga.gov.au The development program for Vilanterol-containing products was designed to meet these requirements by demonstrating the effectiveness of Vilanterol and its partners (like Fluticasone Furoate) individually, as well as the superiority of the combination. tga.gov.au
The GINA and GOLD guidelines influence the positioning of Vilanterol in clinical practice. nams-annals.in For instance, the once-daily dosing of Vilanterol-containing combinations offers a potential advantage in patient adherence, a key consideration in both GINA and GOLD guidelines. nih.govnams-annals.in However, the guidelines also provide specific contexts for different treatments. The GINA 2024 guidelines, for example, emphasize the role of formoterol-based combinations in certain asthma management strategies. nams-annals.in In COPD, GOLD 2024 recommendations support the use of LABA/LAMA combinations, like those containing Vilanterol, for certain patient groups to maximize bronchodilation. nams-annals.in The development of single-inhaler triple therapy (ICS/LAMA/LABA) containing Vilanterol is particularly relevant to GOLD recommendations for specific COPD patient profiles. dovepress.comnams-annals.in Adherence to and integration with these evolving guidelines are crucial for the appropriate use of Vilanterol in treating obstructive airway diseases.
Long-Term Outcome Research and Post-Marketing Surveillance Studies
Following regulatory approval, the evaluation of this compound continues through long-term outcome research and post-marketing surveillance studies. These studies are essential for understanding the real-world effectiveness and long-term profile of the medication outside the controlled environment of pre-approval clinical trials. pmda.go.jp Regulatory bodies often require such studies to gather additional information on long-term outcomes. pmda.go.jp
Large-scale, long-duration clinical trials, such as the IMPACT study, have been conducted to compare the long-term effects of triple therapy (Fluticasone Furoate/Umeclidinium (B1249183)/Vilanterol) against dual-therapy combinations. europa.eu These studies provide critical data on long-term outcomes like exacerbation rates and lung function over extended periods (e.g., 52 weeks). europa.eu
Furthermore, post-marketing surveillance programs continuously monitor the use of the drug in the general patient population. In the U.S., the FDA Adverse Event Reporting System (FAERS) is used to support post-marketing safety surveillance for drug products, including those containing this compound. fda.gov The objectives of this ongoing research include further investigating the long-term safety in diverse populations (e.g., the elderly), monitoring for rare events, and assessing the efficacy in patients switching from other therapies. pmda.go.jp
| Study Acronym / Identifier | Combination(s) Studied | Key Objective | Source |
| IMPACT (CTT116855) | FF/UMEC/VI vs. FF/VI vs. UMEC/VI | To compare the annual rate of moderate/severe COPD exacerbations over 52 weeks. | europa.eu |
| HZC113107 | FF/VI vs. FP/Salmeterol | To compare improvements in lung function in COPD patients over 12 weeks. | tga.gov.au |
| NCT01316900 | UMEC/VI vs. VI vs. Tiotropium | To compare efficacy in COPD patients over 24 weeks. | clinicaltrials.gov |
| Post-Marketing Surveillance | FF/UMEC/VI | To assess safety and effectiveness in asthma patients in a real-world setting. | patsnap.com |
| FAERS Database Monitoring | FF/VI | Ongoing post-marketing safety surveillance for drug and therapeutic biological products. | fda.gov |
Emerging Research on this compound in Specific Patient Populations (e.g., Pediatric, Geriatric)
The application of this compound, a long-acting beta2-agonist (LABA), in the management of chronic respiratory diseases is well-documented in the general adult population. However, significant research efforts have been directed towards understanding its pharmacological characteristics and clinical utility in specific, and often vulnerable, patient groups such as children and the elderly. These populations have distinct physiological differences that can alter drug response and metabolism, making dedicated studies essential for evidence-based clinical practice.
Pediatric Population
Research involving vilanterol in pediatric patients with asthma has been a key area of focus, aiming to establish appropriate efficacy and pharmacokinetic profiles. A multicenter, randomized, double-blind study was conducted to characterize the safety, tolerability, and pharmacokinetics of vilanterol in children aged 5 to 11 years with persistent asthma. nih.gov The findings from this research indicated that the pharmacokinetic profile of vilanterol was similar regardless of age or gender within this pediatric group. nih.govnih.gov
Further investigations have centered on the efficacy of vilanterol when combined with an inhaled corticosteroid (ICS). One Phase 3, randomized, double-blind, multicenter study (NCT03248128) included 902 participants aged 5 to 17 years with asthma that was uncontrolled on ICS monotherapy. nih.gov The results showed that the fluticasone furoate/vilanterol (FF/VI) combination led to a significantly greater improvement in the weighted mean forced expiratory volume in 1 second (FEV1) at week 12 compared to fluticasone furoate alone in participants aged 5 to 17. nih.gov However, in a sub-group of children aged 5 to 11, the improvement in morning peak expiratory flow (PEF) was not statistically significant. nih.gov Another study in children aged 5-11 years with persistent asthma did not find a significant improvement in lung function with the addition of vilanterol to fluticasone propionate (B1217596) compared to placebo plus fluticasone propionate. nih.gov
Table 1: Selected Research Findings of Vilanterol in Pediatric Asthma
| Study Population | Intervention | Key Finding | Citation |
| 5-17 years | Fluticasone Furoate/Vilanterol (FF/VI) vs. Fluticasone Furoate (FF) | FF/VI showed a statistically significant greater improvement in weighted mean FEV1 at week 12 vs. FF. | nih.gov |
| 5-11 years | Fluticasone Furoate/Vilanterol (FF/VI) vs. Fluticasone Furoate (FF) | Numerical improvement in morning Peak Expiratory Flow (PEF) with FF/VI, but not statistically significant. | nih.gov |
| 5-11 years | Vilanterol vs. Placebo (both on background ICS) | No statistically significant improvement in evening peak expiratory flow with Vilanterol. | nih.gov |
| 5-11 years | Vilanterol 25 µg vs. Placebo | Pharmacokinetic profile of vilanterol was found to be similar regardless of age or gender. | nih.govnih.gov |
Geriatric Population
In the geriatric population, particularly those with Chronic Obstructive Pulmonary Disease (COPD), research has focused on the efficacy and tolerability of vilanterol-containing combination therapies. Due to age-related physiological changes and the prevalence of comorbidities, understanding treatment effects in this group is critical. tandfonline.com
Further analyses of five randomized clinical trials also supported the use of fluticasone furoate/vilanterol in patients older than 65, showing improved lung function consistent with that seen in younger patients. tandfonline.com Patient-reported outcomes have also been assessed, with studies showing that treatment with umeclidinium/vilanterol improved health-related quality of life in elderly patients with COPD. dovepress.com
Table 2: Efficacy of Vilanterol Combinations in Geriatric COPD Patients (≥65 years)
| Intervention | Key Finding | Study Design | Citation |
| Umeclidinium/Vilanterol (UMEC/VI) vs. Placebo | Significant improvements in trough FEV1 in patients ≥65 and ≥75 years. | Pooled analysis of 10 randomized controlled trials. | researchgate.netnih.gov |
| Fluticasone Furoate/Vilanterol (FF/VI) | Improved lung function in patients ≥65 years, consistent with younger patients. | Analysis of 5 randomized clinical trials. | tandfonline.com |
| Umeclidinium/Vilanterol (UMEC/VI) | No overall differences in efficacy or response compared to younger patients. | Data from clinical trials including 2,143 geriatric patients. | medcentral.com |
| Umeclidinium/Vilanterol (UMEC/VI) | Similar pharmacokinetics in patients ≥65 years and <65 years. | Population pharmacokinetic analysis. | europa.eu |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Vilanterol trifenatate’s receptor selectivity and binding affinity in vitro?
- Methodological Answer: Receptor binding assays using radioligand displacement techniques are standard. For β2-adrenoceptor (β2-AR) selectivity, measure pEC50 values via cAMP accumulation assays in transfected cell lines (e.g., CHO cells). Include controls for β1-AR and β3-AR to confirm selectivity. Evidence shows pEC50 values of 10.37±0.05 for β2-AR, 6.98±0.03 for β1-AR, and 7.36±0.03 for β3-AR, highlighting its β2-AR preference .
- Experimental Design Tip: Use competitive binding with selective antagonists (e.g., ICI-118,551 for β2-AR) to validate specificity.
Q. How should researchers design in vivo studies to evaluate this compound’s bronchodilatory efficacy in asthma/COPD models?
- Methodological Answer: Use ovalbumin-sensitized murine models or lipopolysaccharide (LPS)-induced airway inflammation models. Measure forced expiratory volume (FEV1), airway resistance, and inflammatory markers (e.g., IL-6, TNF-α) pre- and post-administration. Preclinical studies in rats and rabbits employed inhaled delivery via nebulization to mimic clinical use .
- Data Collection: Include dose-response curves (e.g., 0.1–10 µg/kg) and compare with existing LABAs like salmeterol.
Q. What are the optimal storage and stability conditions for this compound in laboratory settings?
- Methodological Answer: Store lyophilized powder at -20°C in airtight containers; reconstituted solutions in DMSO or saline should be used within one month at -20°C. Stability studies using HPLC confirmed >95% purity retention under these conditions .
- Validation: Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict long-term degradation.
Advanced Research Questions
Q. How can liposomal encapsulation improve this compound’s targeted delivery and reduce systemic side effects?
- Methodological Answer: Optimize lipid composition (e.g., DPPC:DSPG:cholesterol at 10:1:3 molar ratio) and extrusion parameters (0.1 µm membranes) to achieve liposomes with 120–250 nm diameter. Encapsulation efficiency (>95%) and drug release kinetics can be quantified via dialysis and LC-MS .
- In Vivo Testing: Compare nebulized liposomal vs. free drug in rodent models, measuring lung deposition (e.g., gamma scintigraphy) and plasma exposure to assess off-target effects.
Q. How should researchers resolve contradictions in reported pEC50 values for this compound across receptor subtypes?
- Methodological Answer: Discrepancies (e.g., β3-AR pEC50 = 7.36 vs. β2-AR = 10.37) may arise from assay variability (e.g., tissue source, G-protein coupling). Replicate studies using standardized protocols (e.g., Eurofins Panlabs’ binding assays) and include positive controls (e.g., isoproterenol) .
- Statistical Approach: Apply Bland-Altman analysis to evaluate inter-laboratory variability.
Q. What pharmacokinetic interactions occur between this compound and CYP3A4 inhibitors, and how should these be modeled?
- Methodological Answer: Conduct crossover trials in healthy volunteers co-administered ketoconazole (400 mg/day). Measure plasma AUC0–24, Cmax, and t1/2 via LC-MS/MS. Preclinical data show CYP3A4 metabolism dominates, requiring dose adjustments in clinical protocols .
- In Silico Modeling: Use PBPK models (e.g., Simcyp) to predict drug-drug interaction risks.
Q. What ethical and safety considerations are critical when transitioning this compound from preclinical to human trials?
- Methodological Answer: Adhere to ICH guidelines for genotoxicity (e.g., Ames test) and reproductive toxicity (e.g., teratogenicity in rabbits). Preclinical data indicate pituitary gland proliferation in rats at supratherapeutic doses; justify human dosing via NOAEL/LOAEL calculations .
- Informed Consent: Disclose risks of β2-agonist side effects (e.g., tachycardia, hypokalemia) in trial protocols.
Q. How can epigenetic mechanisms (e.g., histone acetylation) modulate this compound’s anti-inflammatory effects?
- Methodological Answer: Treat bronchial epithelial cells with Vilanterol and HDAC inhibitors (e.g., trichostatin A). Quantify acetylated histone H3 levels via Western blot and correlate with cytokine suppression (e.g., IL-8). Evidence suggests synergistic effects in reducing airway inflammation .
- Genome-Wide Analysis: Perform ChIP-seq to identify promoter regions with enhanced acetylation post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
